4-phenylpyrimidin-5-amine chemical properties
4-phenylpyrimidin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Phenylpyrimidin-5-amine
Introduction
4-Phenylpyrimidin-5-amine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, planar structure, combined with the presence of key hydrogen bond donors and acceptors, makes it an exemplary scaffold for the design of targeted therapeutics. The phenylaminopyrimidine moiety is recognized as a privileged structure, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1]
This technical guide provides a comprehensive overview of the core chemical properties of 4-phenylpyrimidin-5-amine. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, characterization, and application as a foundational building block in the creation of novel bioactive compounds. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in a research setting.
Molecular and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. 4-Phenylpyrimidin-5-amine (CAS No: 21419-05-6) is a solid at room temperature with defined physicochemical characteristics that influence its handling, solubility, and reaction kinetics.[2] These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-phenylpyrimidin-4-amine | PubChem[3] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[3] |
| Molecular Weight | 171.20 g/mol | PubChem[2][3] |
| CAS Number | 21419-05-6 | PubChem[3], Chemchart[2] |
| Melting Point | 118.01 °C | Chemchart[2] |
| Boiling Point | 337.97 °C (Predicted) | Chemchart[2] |
| Water Solubility | 1646.56 mg/L (Predicted) | Chemchart[2] |
| Hydrogen Bond Donors | 1 | Chemchart[2] |
| Hydrogen Bond Acceptors | 3 | Chemchart[2] |
| SMILES | C1=CC=C(C=C1)C2=CN=CN=C2N | PubChem[3] |
| InChIKey | RIQAUNNLIXGOAK-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Mechanistic Insights
The construction of the 4-phenylpyrimidin-5-amine core is crucial for accessing its derivatives. The literature suggests several efficient synthetic strategies, primarily relying on modern cross-coupling reactions. These methods are chosen for their reliability, substrate tolerance, and high yields.
Two prevalent methods for synthesizing the 5-phenylpyrimidine core are Palladium-catalyzed cross-coupling reactions:
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Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. For 4-phenylpyrimidin-5-amine, this would typically involve reacting 5-bromopyrimidin-4-amine with phenyltri-n-butylstannane in the presence of a palladium catalyst.
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Decarboxylative Coupling : This method offers an alternative by coupling 4-aminopyrimidine-5-carboxylic acid with a phenyl source, such as chlorobenzene, under catalytic conditions that facilitate the extrusion of CO₂.[2]
The choice between these methods often depends on the availability and stability of starting materials. The Stille coupling, for instance, is highly effective but requires the use of toxic organotin reagents.
Experimental Protocol: Synthesis via Stille Coupling
This protocol is a representative example based on standard Stille coupling conditions.
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Reaction Setup : To a dry, argon-purged flask, add 5-bromopyrimidin-4-amine (1.0 eq), phenyltri-n-butylstannane (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction Execution : Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenylpyrimidin-5-amine.
Chemical Reactivity and Derivatization
The chemical reactivity of 4-phenylpyrimidin-5-amine is dominated by the nucleophilic character of the exocyclic amino group (-NH₂) and the electrophilic nature of the pyrimidine ring, which is electron-deficient due to the two nitrogen atoms. This dual reactivity is expertly exploited in medicinal chemistry to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
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N-Functionalization : The primary amine at the 5-position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide variety of functional groups. This position is often modified to modulate solubility, cell permeability, and target engagement.
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Ring Reactivity : While the pyrimidine ring is generally electron-deficient, the phenyl and amino substituents activate it towards certain transformations. The nitrogen atoms in the pyrimidine ring can be protonated or alkylated.
The strategic modification of this scaffold has led to the discovery of potent inhibitors of various enzymes, including Aurora kinases and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[4][6]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry are essential for verifying the identity and purity of synthesized 4-phenylpyrimidin-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework.[3]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and pyrimidine rings, as well as a characteristic signal for the amine protons. The phenyl protons typically appear as a multiplet in the 7.0-8.0 ppm range. The pyrimidine protons will be further downfield due to the deshielding effect of the ring nitrogens. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift is concentration and solvent-dependent.[7] The addition of D₂O will cause the amine signal to disappear, confirming its identity.[7]
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¹³C NMR : The carbon spectrum will show signals for all 10 carbon atoms. The carbons of the phenyl ring will resonate in the typical aromatic region (~120-140 ppm), while the carbons of the more electron-deficient pyrimidine ring will appear further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[8]
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N-H Stretch : Primary amines typically show two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[7]
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C=N and C=C Stretch : Strong absorptions between 1500-1650 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings.
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Aromatic C-H Stretch : A signal just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
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Molecular Ion Peak (M⁺) : In an electron impact (EI) mass spectrum, 4-phenylpyrimidin-5-amine will show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (171.20).[3] The high-resolution mass spectrum will confirm the molecular formula C₁₀H₉N₃.
Applications in Medicinal Chemistry
The 4-phenylpyrimidin-5-amine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core acts as a bioisostere of the adenine base in ATP, allowing it to bind competitively in the ATP-binding pocket of kinases.
Derivatives of this scaffold have been extensively investigated and have led to the discovery of potent inhibitors for several important targets:
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Cyclin-Dependent Kinase 9 (CDK9) Inhibitors : Modification of the core structure has yielded compounds with nanomolar potency against CDK9, an enzyme involved in regulating transcription.[4]
-
Aurora Kinase Inhibitors : N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the core phenylpyrimidine structure, were identified as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[6]
-
USP1/UAF1 Deubiquitinase Inhibitors : N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies that regulate the DNA damage response.[11][12]
The success of this scaffold lies in its ability to present key pharmacophoric features—hydrogen bond donors and acceptors, and an aromatic system for π-stacking interactions—in a conformationally restricted manner, leading to high-affinity binding with target proteins.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-phenylpyrimidin-5-amine presents several hazards.[3]
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GHS Hazard Statements :
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Precautionary Measures : Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
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Luchini, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
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Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
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